![molecular formula C9H11N3O3 B14477606 N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide CAS No. 65173-15-1](/img/structure/B14477606.png)
N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the carboximidamide moiety, which is in turn connected to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: Reduction reactions can convert the compound into N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in drug design.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide can be compared with other pyridine derivatives, such as:
Pyridine-2-carboximidamide: Lacks the ethoxycarbonyl group, resulting in different reactivity and binding properties.
N’-[(Methoxycarbonyl)oxy]pyridine-2-carboximidamide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in solubility and reactivity.
Pyridine-2-carboxamide: Lacks the imidamide moiety, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
65173-15-1 |
|---|---|
Formule moléculaire |
C9H11N3O3 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
[[amino(pyridin-2-yl)methylidene]amino] ethyl carbonate |
InChI |
InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,12) |
Clé InChI |
CAHIOSJEQJUYJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)ON=C(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
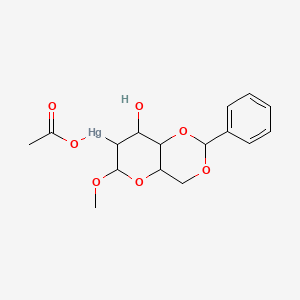
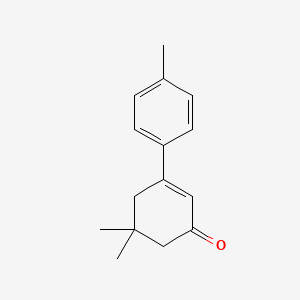
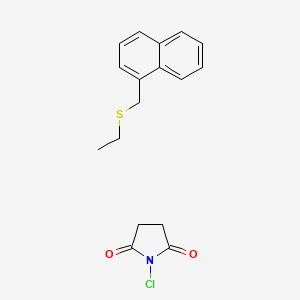
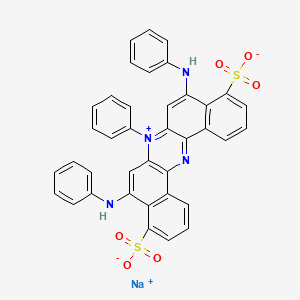
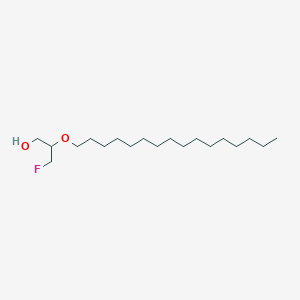
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
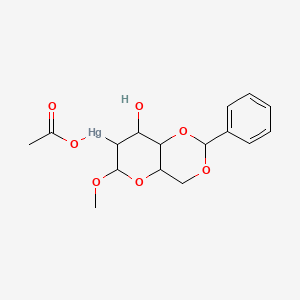
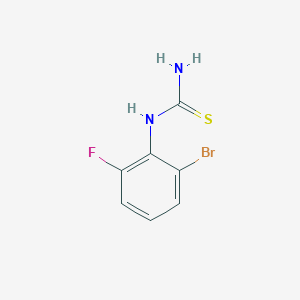
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

